

MC1568 structural reassignment and its implications

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Compound of Interest

Compound Name: MC1568

Cat. No.: B1676259

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MC1568 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the histone deacetylase (HDAC) inhibitor **MC1568**, with a special focus on its structural reassignment and the resulting implications for experimental work.

Frequently Asked Questions (FAQs)

Q1: What was the original presumed structure of **MC1568** and what is the correct, revised structure?

A1: **MC1568** was initially reported as a 2,4-disubstituted pyrrole derivative. However, subsequent detailed spectroscopic analysis, particularly 1D selective NOE difference experiments, led to its structural reassignment as a 2,5-disubstituted pyrrole.^{[1][2][3]} It is critical to use the correct 2,5-disubstituted structure in all current and future experimental and modeling studies.

Original (Incorrect) Structure: (2E)-3-[4-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide

Revised (Correct) Structure: (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide^[4]

Q2: What is the primary mechanism of action of **MC1568**?

A2: **MC1568** is known as a selective inhibitor of class IIa histone deacetylases (HDACs), with reported greater than 170-fold selectivity over class I HDACs.[4] It has shown inhibitory activity against HDAC4 and HDAC5.[5][6][7] However, some studies following the structural reassignment have questioned its selectivity, with reports indicating it may not inhibit class IIa HDACs but rather HDAC6 or HDAC8.[3] It is thought to arrest myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the HDAC4-HDAC3-MEF2D complex, and inhibiting MEF2D acetylation.[6][7][8]

Q3: What are the main applications of **MC1568** in research?

A3: **MC1568** has been utilized in a variety of research contexts, including:

- Cancer Research: It has been shown to inhibit cell proliferation and IL-8 levels in melanoma cells.[6]
- Myogenesis and Muscle Disorders: It can arrest myogenesis and is being investigated for its therapeutic potential in muscle and heart diseases.[7][8]
- Neurobiology: It has demonstrated neuroprotective effects and can promote neurite elongation.[6][9]
- Kidney Disease: Studies have shown that **MC1568** can ameliorate podocyte injury and proteinuria in models of nephrotic syndrome.[10][11]
- Epigenetics: As an HDAC inhibitor, it is a tool to study the role of histone acetylation in gene expression and cellular differentiation.[12]

Troubleshooting Guides

Problem: Inconsistent experimental results with commercially sourced **MC1568**.

- Possible Cause 1: Incorrect Isomer. Given the historical structural misassignment, batches of **MC1568** synthesized before or without knowledge of the 2014 reassignment may be the incorrect 2,4-disubstituted isomer or a mixture of isomers.[3]
- Solution:

- Verify the structure of your **MC1568** sample using ^1H NMR and compare the spectra with the published data for the correct 2,5-disubstituted isomer. A key distinguishing feature is the coupling constant for the pyrrole protons, which is approximately 4.5 Hz for the 2,5-isomer ($^3J_{\text{H3-H4}}$) versus around 1.5 Hz for the 2,4-isomer ($^4J_{\text{H3-H5}}$).^[3]
- Purchase **MC1568** from reputable suppliers who can provide a certificate of analysis with NMR data confirming the correct structure.
- Possible Cause 2: Solubility Issues. **MC1568** has limited solubility in aqueous solutions.
- Solution:
 - The compound is soluble in DMSO at >10 mM.^[8] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Be aware of the final DMSO concentration and its potential effects on your cells.
 - For in vivo studies, the solubility in DMSO:PBS (pH 7.2) (1:2) is approximately 0.3 mg/ml.^[4] It may be necessary to warm the solution to 37°C or use an ultrasonic bath to aid dissolution.^[8] Always prepare fresh solutions for in vivo experiments.^[6]

Problem: Observed biological activity does not align with expected class IIa HDAC inhibition.

- Possible Cause: The structural reassignment has led to a re-evaluation of **MC1568**'s selectivity. While initially reported as a selective class IIa inhibitor, some recent studies suggest it may not be active against HDAC4 and HDAC5 but may inhibit other HDACs like HDAC6 or HDAC8.^[3]
- Solution:
 - Perform control experiments with other well-characterized HDAC inhibitors to confirm the role of specific HDAC classes in your experimental system.
 - If your experiment is dependent on highly selective class IIa inhibition, consider using alternative, structurally confirmed inhibitors.
 - Directly measure the effect of your **MC1568** batch on the activity of a panel of recombinant HDAC isoforms to determine its actual selectivity profile.

Quantitative Data Summary

Parameter	Value	Cell Line / System	Reference
HDAC Inhibition			
Class II HDAC IC50	220 nM	-	[5]
Maize HD1-A IC50	100 nM	Cell-free assay	[5][8]
Selectivity	176-fold for Class II vs. Class I	-	[5]
34-fold for HD1-A vs. HD1-B	Cell-free assay	[5][8]	
Solubility			
DMSO	>10 mM	-	[8]
DMF	0.5 mg/ml	-	[4]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/ml	-	[4]

Key Experimental Protocols

Protocol 1: Improved Synthesis of **MC1568** (Revised 2,5-disubstituted structure)

This protocol is based on the improved synthesis method developed after the structural reassignment.[1][2]

- Step 1: Horner-Wadsworth-Emmons Olefination: React 1-methyl-2-pyrrolecarboxaldehyde with triethyl phosphonoacetate to yield the corresponding α,β -unsaturated ester.
- Step 2: Vilsmeier-Haack Formylation: Formylate the product from Step 1 at the 5-position of the pyrrole ring using a Vilsmeier reagent (e.g., POCl₃, DMF).
- Step 3: Aldol Condensation: Condense the aldehyde from Step 2 with 3-fluoroacetophenone to introduce the (3-fluorophenyl)-3-oxopropenyl side chain.

- Step 4: Saponification: Hydrolyze the ester group to the corresponding carboxylic acid using a base such as potassium hydroxide.
- Step 5: Amide Coupling and Deprotection: Couple the carboxylic acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine followed by acidic removal of the THP protecting group to yield the final hydroxamic acid product, **MC1568**.

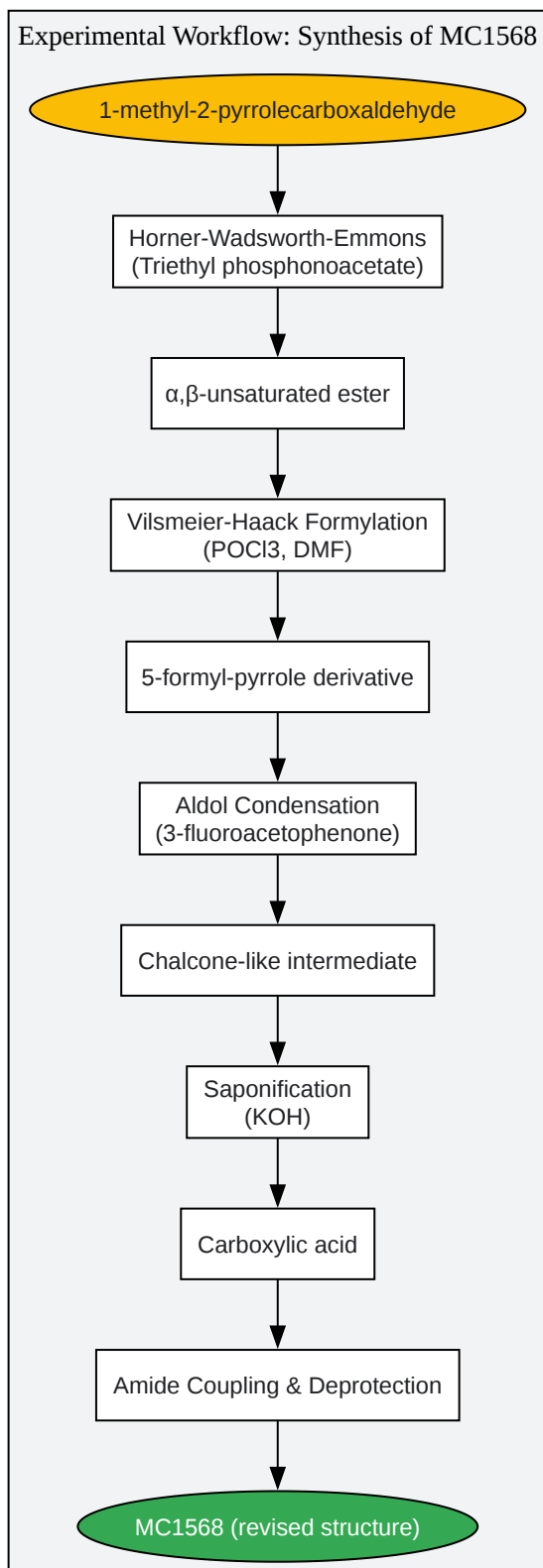
Protocol 2: In Vitro HDAC Inhibition Assay

This is a general protocol to determine the IC₅₀ of **MC1568** against a specific HDAC isoform.

[8]

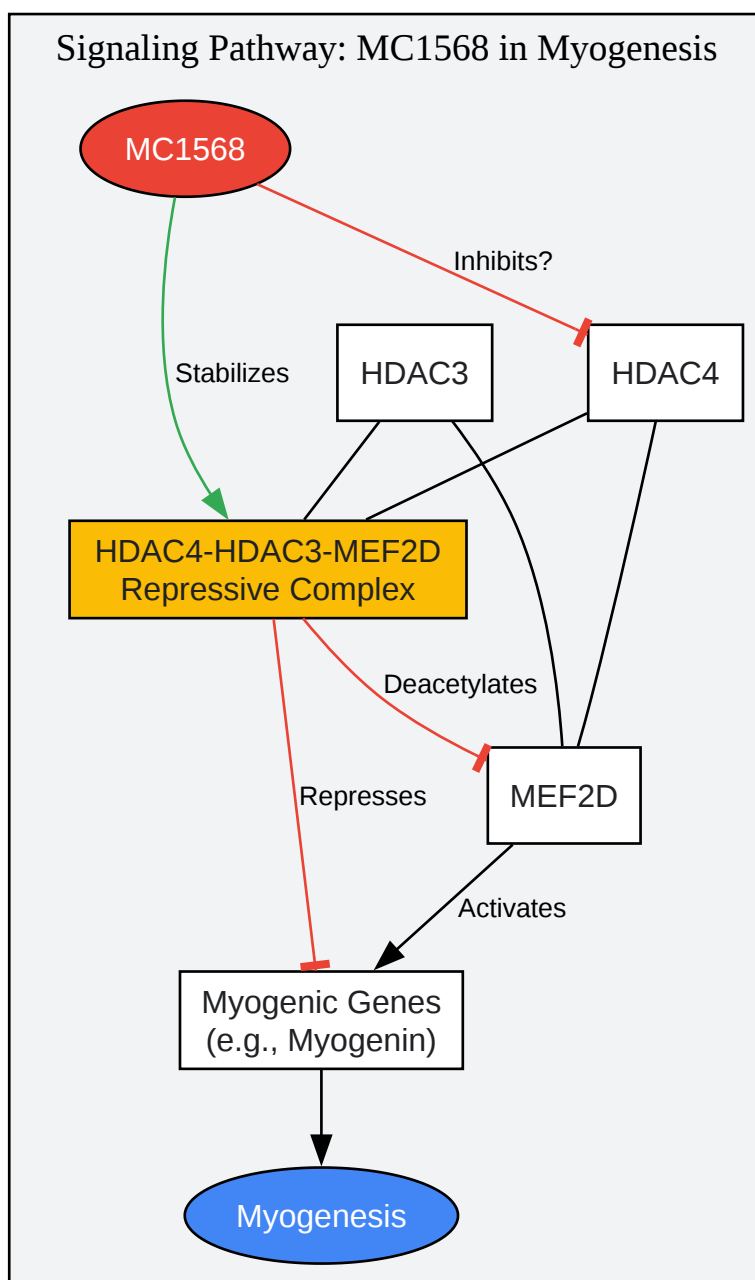
- Enzyme and Substrate Preparation: Use a commercially available recombinant human HDAC enzyme and a corresponding fluorogenic substrate.
- Compound Dilution: Prepare a serial dilution of **MC1568** in assay buffer. Also include a no-inhibitor control and a background control (no enzyme).
- Reaction Initiation: In a 96-well plate, add the HDAC enzyme to wells containing the diluted **MC1568** or control solutions. Allow to pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop further deacetylation).
- Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Subtract the background fluorescence, normalize the data to the no-inhibitor control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations



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Caption: Improved synthesis workflow for the structurally correct **MC1568**.



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Caption: Proposed mechanism of **MC1568**-mediated myogenesis arrest.

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